3-Methyl-1-(prop-2-en-1-yl)-1H-indazole
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Overview
Description
3-Methyl-1-(prop-2-en-1-yl)-1H-indazole is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This compound features a methyl group at the third position and a prop-2-en-1-yl group at the first position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-en-1-yl)-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-nitrobenzyl bromide and propargylamine, the compound can be synthesized through a series of steps including reduction, cyclization, and alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(prop-2-en-1-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-(prop-2-en-1-yl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a core structure in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-indazole: Lacks the prop-2-en-1-yl group, which may affect its biological activity.
1-Prop-2-en-1-yl-1H-indazole: Lacks the methyl group at the third position.
3-Methyl-1-(prop-2-yn-1-yl)-1H-indazole: Contains a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
Uniqueness
3-Methyl-1-(prop-2-en-1-yl)-1H-indazole is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
110108-48-0 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylindazole |
InChI |
InChI=1S/C11H12N2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12-13/h3-7H,1,8H2,2H3 |
InChI Key |
NEQZHUZNJYJQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)CC=C |
Origin of Product |
United States |
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